2-Chloroamino-5-nitropyridine
Description
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Properties
Molecular Formula |
C5H4ClN3O2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
N-chloro-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H4ClN3O2/c6-8-5-2-1-4(3-7-5)9(10)11/h1-3H,(H,7,8) |
InChI Key |
DYUJTWMAILZXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCl |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Process Optimization
Classical Synthetic Approaches to 2-Chloro-5-nitropyridine (B43025)
The traditional and most documented route to synthesizing 2-chloro-5-nitropyridine begins with 2-aminopyridine (B139424). kuisbiochemical.comdissertationtopic.net This pathway is characterized by a sequence of fundamental organic reactions to introduce the required nitro and chloro functional groups onto the pyridine (B92270) ring.
Synthesis from 2-Aminopyridine Precursors
The initial step involves the nitration of 2-aminopyridine. guidechem.comprepchem.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. guidechem.com The process selectively introduces a nitro group at the 5-position of the pyridine ring, yielding 2-amino-5-nitropyridine (B18323). guidechem.com The major product is 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine (B1266227) formed as a byproduct. orgsyn.orgsapub.org
One reported method involves adding 2-aminopyridine to concentrated sulfuric acid at a temperature below 10°C. guidechem.com A mixture of concentrated sulfuric acid and fuming nitric acid is then added dropwise, maintaining the temperature below 30°C. guidechem.com The reaction mixture is stirred and then heated to 55-65°C for 11 hours to ensure the completion of the reaction. guidechem.com This process has been reported to achieve a yield of 85.7%. guidechem.com Another procedure involves adding 2-aminopyridine to concentrated sulfuric acid at 50°C, followed by the dropwise addition of fuming nitric acid. believechemical.com After a period of heating and stirring, the product is isolated, yielding pale yellow platelets with a 75% yield. believechemical.com
| Reagents | Temperature | Duration | Yield |
| Concentrated H₂SO₄, Fuming HNO₃ | <10°C initially, then 55-65°C | 11 hours | 85.7% |
| Concentrated H₂SO₄, Fuming HNO₃ | 50°C initially, then 45°C | 2 hours, then 4 hours stirring | 75% |
The second step is the conversion of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine (B147068). kuisbiochemical.comprepchem.com This is achieved through a diazotization reaction followed by hydrolysis. google.com The amino group on the 2-amino-5-nitropyridine is transformed into a diazonium salt using sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid. google.com This intermediate is often unstable and requires careful temperature control. google.com The diazonium salt is then hydrolyzed to yield 2-hydroxy-5-nitropyridine. prepchem.comevitachem.com A one-pot synthesis method has been developed where, after nitration, the reaction solution is quenched with water, and an aqueous solution of sodium nitrite is added at 0-10°C for the diazotization reaction. google.com
The final step in this classical synthesis is the chlorination of 2-hydroxy-5-nitropyridine. kuisbiochemical.com This transformation is commonly accomplished using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as the chlorinating agent. kuisbiochemical.comdissertationtopic.netindianchemicalsociety.comepa.gov This combination is known to be a robust system for such chlorinations. indianchemicalsociety.comepa.gov
In a typical procedure, 2-hydroxy-5-nitropyridine is reacted with POCl₃ and PCl₅ at a temperature of 100-105°C for 5 hours. chemicalbook.com After the reaction, the excess phosphorus oxychloride is removed, and the product is isolated, resulting in a yield of 95.3%. chemicalbook.com An alternative large-scale, solvent-free method involves heating the substrate with equimolar POCl₃ in a sealed reactor. researchgate.netmdpi.com For 2-hydroxypyridines, this reaction is typically carried out at 140°C for 2 hours. mdpi.com Another patented method involves reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride in the presence of N,N-diethylaniline and ethylammonium (B1618946) chloride at 120-125°C for 5-8 hours, achieving a yield of 76.9%. google.com
| Reagents | Temperature | Duration | Yield |
| POCl₃, PCl₅ | 100-105°C | 5 hours | 95.3% |
| POCl₃, N,N-Diethylaniline, Etamon Chloride | 120-125°C | 5-8 hours | 76.9% |
| Equimolar POCl₃ (solvent-free) | 140°C | 2 hours | >90% |
Synthesis from 3-Nitropyridine (B142982) Precursors
An alternative synthetic route to 2-chloro-5-nitropyridine starts from 3-nitropyridine. guidechem.comchemicalbook.com One method involves reacting 3-nitropyridine with dichlorine monoxide. guidechem.com In this process, 3-nitropyridine is mixed with an alkali and a chloride salt in a solvent and cooled to between -15°C and -10°C. guidechem.com A solution of dichlorine monoxide is then added, and the reaction is maintained at a low temperature before being brought to room temperature. guidechem.com Another approach described involves the use of nitrous oxide, triethylamine, and zinc chloride in dichloromethane, which has been reported to yield 2-chloro-5-nitropyridine with a purity of 99.8% and a yield of 95.3%. chemicalbook.com However, the synthesis of 2-chloro-5-nitropyridine from 3-nitropyridine using phosphorus oxychloride has been noted to have low selectivity, with a significant byproduct, 2-chloro-3-nitropyridine (B167233), being formed. google.com
Advanced and High-Yield Synthetic Strategies
To overcome the limitations of classical methods, such as the use of harsh reagents and the generation of significant waste, advanced synthetic strategies are being developed. One such high-yield method avoids the traditional nitration and diazotization steps. google.com This process starts with a 2-halogenated acrylate (B77674) and condenses it with nitromethane (B149229) and triethyl orthoformate. google.com The resulting intermediate then undergoes cyclization to form 2-hydroxy-5-nitropyridine, which is subsequently chlorinated to produce 2-chloro-5-nitropyridine. google.com This method is advantageous due to its use of cheaper, readily available raw materials, milder reaction conditions, reduced wastewater, and higher operational safety, leading to high product yield and purity. google.com
Another innovative approach involves the one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine, where the nitration and diazotization reactions are performed sequentially in the same vessel, which simplifies the process and reduces waste. google.com Furthermore, a method has been developed using 2-nitroacetaldehyde acetal (B89532) as a starting material to prepare 2-hydroxy-5-nitropyridine, which is then chlorinated. google.com This route also avoids the hazardous diazotization hydrolysis reaction and the use of mixed acids for nitration. google.com
One-Pot Synthesis Techniques
One-pot synthesis offers a streamlined approach to producing 2-hydroxy-5-nitropyridine, a key intermediate for 2-chloro-5-nitropyridine. This method involves the sequential reaction of 2-aminopyridine with concentrated sulfuric acid and nitric acid for nitration, followed by a diazotization reaction with sodium nitrite. google.com The advantage of this technique lies in its continuous operation, which significantly reduces the wastewater generated during production and simplifies the post-treatment process by utilizing acid concentration to separate isomers. google.com This avoids the need for independent purification of nitration-generated isomers. google.com Another one-pot method utilizes 2-halogenated acrylate and nitromethane, which undergo catalytic addition, condensation, and pyridine cyclization to yield 2-hydroxy-5-nitropyridine. google.com This approach is noted for its mild conditions and high product yield, making it suitable for industrial applications. google.com
Multicomponent reactions (MCRs) also represent a form of one-pot synthesis. For instance, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized in a one-pot reaction from aromatic aldehydes, malononitrile, ketones, and ammonium (B1175870) acetate (B1210297) using a nanostructured diphosphate (B83284) catalyst. mdpi.com Similarly, 2-amino-4H-chromenes are efficiently synthesized through a one-pot, three-component reaction of aldehydes, malononitrile, and resorcinol. jmchemsci.com These MCRs often employ green chemistry principles, such as using reusable catalysts and environmentally friendly solvents. mdpi.comjmchemsci.comrsc.org
Utilization of 2-Halogenated Acrylates and Nitromethane in Pyridine Ring Formation
A notable synthetic route to 2-chloro-5-nitropyridine avoids traditional nitration by starting with 2-halogenated acrylates and nitromethane. google.com In this process, these starting materials undergo condensation and then cyclization to form the pyridine ring, yielding 2-hydroxy-5-nitropyridine. google.com This intermediate is then chlorinated to produce the final product. google.com This method is advantageous as it circumvents the use of harsh nitrating agents and the associated production of acidic wastewater. google.com
A similar strategy involves reacting 2-nitroacetaldehyde acetal with 2-halogenated acrylates to form an intermediate that is then cyclized with ammonia (B1221849) to produce 2-hydroxy-5-nitropyridine. google.com Both methods highlight a move towards safer and more environmentally conscious synthetic pathways. google.comgoogle.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles is increasingly important in the synthesis of pyridine derivatives. Key aspects include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Catalysis: The use of heterogeneous nanocatalysts, such as magnetic hydrotalcite decorated with cobalt, allows for easy separation and recycling, reducing waste and cost. orgchemres.org Other green catalysts include L-proline and pyridine-2-carboxylic acid (P2CA), which have been shown to be effective in multicomponent reactions for synthesizing chromene derivatives. jmchemsci.comrsc.org P2CA, for example, demonstrates dual acid-base behavior that drives the formation of intermediates and selective product generation with high atom economy and a low E-factor. rsc.orgnih.gov
Solvents: Deep eutectic solvents (DESs) are emerging as green alternatives to traditional organic solvents. mdpi.com They can act as both the reaction medium and a catalyst, often leading to higher yields and simplified product isolation. mdpi.com Water and ethanol (B145695) mixtures are also utilized as environmentally friendly solvent systems. rsc.orgnih.gov
Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. mdpi.comorgchemres.org The synthesis of 2,4,6-triaryl pyridines, for example, has been optimized to proceed efficiently without a solvent at reflux temperature. orgchemres.org
Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)
Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-chloro-5-nitropyridine and related compounds.
| Reaction Parameter | Optimized Condition | Outcome | Reference |
| Temperature | Reflux | Higher yield of 2,4,6-triaryl pyridines. | orgchemres.org |
| 40-50 °C | Optimal for nitration step in one-pot synthesis of 2-hydroxy-5-nitropyridine. | google.com | |
| 60-140 °C | Temperature range for the chlorination of 2-hydroxy-5-nitropyridine. | google.com | |
| Solvent | Ethanol | Optimal solvent for the synthesis of 2-amino-4H-pyran derivatives. | researchgate.net |
| Water-Ethanol (1:1) | Effective green solvent mixture for chromene synthesis. | rsc.orgnih.gov | |
| Solvent-free | Appreciable yield for 2,4,6-triaryl pyridines. | orgchemres.org | |
| Catalyst | Fe3O4@GA@IG (20 mg) | Optimum condition for 2-amino-4H-pyran derivative synthesis. | researchgate.net |
| Pyridine-2-carboxylic acid (15 mol%) | Facilitated high yields (up to 98%) in short reaction times for chromene synthesis. | rsc.orgnih.gov | |
| Fe3O4/HT-Co (1.6 mol%) | Efficient for the synthesis of 2,4,6-triaryl pyridines. | orgchemres.org |
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of nitration and chlorination is key to controlling the regioselectivity and efficiency of the synthesis of 2-chloroamino-5-nitropyridine.
Exploration of Nitration Regioselectivity
The nitration of pyridine is generally a challenging reaction due to the deactivating effect of the nitrogen atom in the ring. wikipedia.orgresearchgate.net Direct nitration often results in low yields. researchgate.net However, regioselectivity can be controlled through various strategies.
A practical method for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org This one-pot, catalyst-free process utilizes oxazino pyridine intermediates, with tert-butyl nitrite (TBN) as an electrophilic NO2 radical source and TEMPO with oxygen as co-oxidants. acs.org This approach allows for the selective nitration at the meta-position, independent of the electronic properties of existing substituents. acs.org
Another method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium ion. researchgate.netntnu.no Subsequent reaction with sulfur dioxide or sodium bisulfite leads to the formation of 3-nitropyridine. researchgate.netntnu.no The mechanism is proposed to be a brainly.comgoogle.com sigmatropic shift of the nitro group from the nitrogen to the 3-position, rather than a direct electrophilic aromatic substitution. researchgate.netntnu.no
Examination of Chlorination Reaction Mechanisms
The chlorination of 2-aminopyridine can proceed via an electrophilic aromatic substitution (EAS) mechanism. brainly.com In the presence of chlorine and aqueous sulfuric acid, chlorine acts as the electrophile. brainly.com The regioselectivity is highly dependent on the acidity of the medium. In strongly acidic conditions (e.g., 72% sulfuric acid), 2-amino-5-chloropyridine (B124133) is formed almost exclusively. brainly.comgoogle.com This is because in a highly acidic medium, the 2-aminopyridine is protonated, and the rate of chlorination of the protonated 2-aminopyridine is much greater than the rate of chlorination of the protonated 2-amino-5-chloropyridine, thus minimizing over-chlorination. google.com
Alternatively, a Selectfluor-promoted regioselective chlorination using LiCl as the chlorine source has been developed. rsc.org This method provides chlorinated pyridines in good to high yields with high regioselectivity under mild conditions. rsc.org Mechanistic studies suggest that this chlorination may occur via a pyridine radical process. rsc.org DFT calculations for the chlorination of N-tosyl anilines using a combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and AlCl3 suggest a cationic pathway. researchgate.net
Chemical Reactivity and Transformation Studies
Nucleophilic Aromatic Substitution (SNAr) Reactions
2-Chloro-5-nitropyridine (B43025) readily undergoes Nucleophilic Aromatic Substitution (SNAr) reactions, a class of reactions central to its synthetic utility. The nitro group para to the chlorine atom significantly activates the C-2 position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles.
Reactivity with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)
2-Chloro-5-nitropyridine reacts with various oxygen-based nucleophiles, such as aryloxide ions, to form nitropyridyl aryl ethers. nih.gov The mechanism of this reaction has been a subject of study, highlighting the compound's susceptibility to nucleophilic displacement at the C-2 position. nih.gov However, caution is advised when using strong hydroxide bases, as their use can lead to ring-opening reactions rather than simple substitution. nih.govresearchgate.net This alternative reaction pathway underscores the high electrophilicity of the pyridine (B92270) ring.
Reactivity with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)
The reaction of 2-chloro-5-nitropyridine with nitrogen nucleophiles is a well-established method for forming C-N bonds. It reacts efficiently with a variety of amines, including cyclohexylamine and morpholine, typically under reflux in a suitable solvent like methanol, to yield the corresponding N-substituted 2-amino-5-nitropyridine (B18323) derivatives. pipzine-chem.com For instance, the reaction with cyclohexylamine in refluxing methanol affords N-cyclohexyl-5-nitropyridin-2-amine in good yield. pipzine-chem.com
Similarly, hydrazine hydrate serves as an effective nucleophile. In solvents like propanol, it displaces the chlorine atom to produce 2-hydrazinyl-5-nitropyridine, a versatile intermediate for synthesizing more complex heterocyclic systems. google.com The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired hydrazinyl product. google.com
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| Cyclohexylamine | Cyclohexylamine in methanol | N-cyclohexyl-5-nitropyridin-2-amine | 71.4 | pipzine-chem.com |
| Morpholine | Morpholine in methanol | 4-(5-nitropyridin-2-yl)morpholine | 70 | pipzine-chem.com |
| Hydrazine | Hydrazine hydrate in propanol | 2-hydrazinyl-5-nitropyridine | Not specified | google.com |
Reactivity with Carbon Nucleophiles (e.g., in Vicarious Nucleophilic Substitution)
While SNAr reactions typically involve the displacement of a leaving group like a halogen, 2-chloro-5-nitropyridine can also react with certain carbon nucleophiles through a process known as Vicarious Nucleophilic Substitution (VNS). kuleuven.be This reaction allows for the formal substitution of a hydrogen atom on the electron-deficient aromatic ring. organic-chemistry.orgnih.gov In nitroaromatic compounds, including nitropyridines, VNS can proceed much faster than the conventional nucleophilic substitution of a halogen atom located in an equally activated position. kuleuven.be This type of reaction involves the attack of a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.orgnih.gov The process consists of the addition of the carbanion to the nitroarene, followed by a base-induced β-elimination to furnish the alkylated product. nih.govacs.org For halonitroarenes like 2-chloro-5-nitropyridine, VNS replacement of a hydrogen atom is often kinetically favored over the SNAr displacement of the chlorine. kuleuven.be
Functional Group Interconversions
Beyond direct substitution at the C-2 position, 2-chloro-5-nitropyridine is a substrate for various transformations involving its functional groups. These interconversions are crucial for creating a diverse range of substituted pyridine derivatives.
Reduction of the Nitro Group to Amino
The nitro group at the 5-position can be selectively reduced to an amino group, yielding 5-amino-2-chloropyridine. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. guidechem.com A common and efficient method for this reduction involves the use of iron powder in acetic acid. guidechem.com The reaction proceeds readily at moderate temperatures, providing the desired amino derivative in high yield. guidechem.com Another method is electrochemical hydrogenation, where 2-chloro-5-nitropyridine is dissolved in an ethanol (B145695)/sulfuric acid mixture and reduced at a nickel cathode, yielding 2-amino-5-chloropyridine (B124133). chemicalbook.com
| Reagents | Product | Yield (%) | Reference |
| Iron powder, acetic acid | 5-Amino-2-chloropyridine | 96 | guidechem.com |
| Electrochemical hydrogenation (Ni cathode) | 2-Amino-5-chloropyridine | 82 | chemicalbook.com |
Selective Halogen Displacement Reactions
As detailed in the SNAr reactions (Sections 2.1.1 and 2.1.2), the chlorine atom at the C-2 position is the primary site for nucleophilic attack. This selective displacement is the most common and synthetically valuable reaction of 2-chloro-5-nitropyridine. The strong activation provided by the para-nitro group makes the C-2 position significantly more reactive than other positions on the ring. This high degree of selectivity allows for the clean introduction of a wide array of functional groups via substitution of the chloro moiety, while the nitro group remains intact for subsequent transformations, such as reduction. pipzine-chem.com The kinetics of these displacement reactions with various nucleophiles, such as anilines, have been studied in different solvents to understand the factors governing reactivity. rsc.org
Ring Opening and Rearrangement Pathways
The pyridine ring of 2-chloro-5-nitropyridine is susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the nitro group and the chlorine atom. This reactivity can lead to ring-opening and subsequent rearrangement or re-closure, following a distinct mechanistic path.
Base-Induced Ring Opening Reactions
The reaction of 2-chloro-5-nitropyridine with bases, such as sodium hydroxide, can lead to the opening of the pyridine ring rather than a simple substitution of the chlorine atom researchgate.netnih.gov. Studies utilizing sodium deuteroxide (NaOD) have demonstrated that open-chain intermediates can be formed and are stable enough to be isolated and characterized cdnsciencepub.comresearchgate.net.
The reaction of 2-chloro-5-nitropyridine with two equivalents of a base results in the formation of a carbanionic intermediate, which is the product of the ring-opening process researchgate.net. These intermediates have been successfully isolated as stable solids, for example, as tetra-n-butylammonium salts, allowing for their detailed structural analysis researchgate.net. Spectrophotometric techniques have been employed to characterize these open-chain products, confirming the cleavage of the pyridine ring cdnsciencepub.comresearchgate.net.
| Reactant | Base | Key Observation | Isolated Product | Reference |
|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | Sodium deuteroxide (NaOD) | Formation of a stable, open-chain intermediate. | Open-chain intermediate salt. | cdnsciencepub.comresearchgate.net |
| 2-Chloro-5-nitropyridine | Hydroxide ion (OH⁻) | Formation of a carbanionic intermediate confirmed by X-ray crystallography. | Tetra-n-butylammonium salt of the carbanionic intermediate. | researchgate.net |
Mechanistic Analysis of Ring-Opening/Ring-Closing Processes
The transformation of 2-chloro-5-nitropyridine in the presence of a base is explained by the SN(ANRORC) mechanism, which stands for Nucleophilic Addition, Ring Opening, and Ring Closing researchgate.net.
The key steps of this mechanism are:
Addition of the Nucleophile: The process begins with the nucleophilic attack of a hydroxide ion on the pyridine ring.
Ring Opening: This addition leads to the cleavage of the ring, forming an open-chain carbanionic intermediate researchgate.net.
Isomerization: The resulting acyclic intermediate can exist as geometric isomers. X-ray crystallography studies have identified both pseudo-cis and pseudo-trans forms of the intermediate researchgate.net. The initially formed product is the pseudo-cis isomer, as predicted by the SN(ANRORC) mechanism . This isomer can then convert to the more stable pseudo-trans form .
Ring Closure: The geometry of the intermediate is crucial for the subsequent reaction. The pseudo-cis isomer has the correct conformation to undergo a ring-closing reaction to form a new heterocyclic ring researchgate.net. In contrast, the pseudo-trans isomer does not have the appropriate geometry for the ring to close and therefore does not proceed to the final product under the same conditions .
Kinetic studies of the ring-closure step reveal that the reaction is first-order with respect to both the open-chain intermediate and the hydroxide ion cdnsciencepub.com. This subsequent ring closure reaction ultimately yields the sodium salt of 2-hydroxy-5-nitropyridine (B147068) when hydroxide is used as the nucleophile cdnsciencepub.com.
Derivatization and Analogue Synthesis for Functional Applications
Synthesis of Novel Pyridine (B92270) Derivatives and Congeners
The strategic modification of the 2-chloro-5-nitropyridine (B43025) scaffold allows for the introduction of various functional groups, leading to the development of new chemical entities with tailored properties.
2-Chloro-5-nitropyridine is a key starting material in the synthesis of pyridyloxy-substituted acetophenone (B1666503) oxime ethers. The methodology involves a nucleophilic substitution reaction where the chlorine atom is displaced by appropriate hydroxyl compounds. This reaction pathway has been utilized to create new series of potential insecticides. For instance, two notable derivatives have demonstrated activity against agricultural pests such as M. separata, P. xylostella, and P. litura, with median lethal concentrations (LD50) reported to be in the range of 4–12 mg/L. mdpi.com
| Derivative | Target Pests | Median Lethal Concentration (LD50) |
| Derivative 45 | M. separata, P. xylostella, P. litura | 4–12 mg/L |
| Derivative 46 | M. separata, P. xylostella, P. litura | 4–12 mg/L |
The nitropyridyl fragment derived from 2-chloro-5-nitropyridine has been incorporated into hybrid molecules with potential therapeutic applications. A notable example is the synthesis of compounds linking chloroquine (B1663885) fragments with nitropyridyl moieties, which have shown promising antimalarial activity. mdpi.com The synthesis is achieved by reacting a chloroquine derivative with a corresponding 3-R-2-chloro-5-nitropyridine in the presence of potassium carbonate (K2CO3) under reflux conditions in acetonitrile. mdpi.com Some of the resulting hybrid molecules have demonstrated significant potency, with IC50 values below 5 nM. mdpi.com
| Reactants | Reaction Conditions | Biological Activity | IC50 Value |
| Chloroquine derivative, 3-R-2-chloro-5-nitropyridine | K2CO3, MeCN, reflux | Antimalarial | < 5 nM |
The chlorine atom in 2-chloro-5-nitropyridine is readily substituted by amino and alkoxy groups. This nucleophilic substitution serves as a common strategy to produce a variety of derivatives. For example, the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine, followed by the reduction of the nitro group, yields 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine. mdpi.com This compound has served as a lead for designing new Mannich bases with cytotoxic activity against prostate cancer cell lines. mdpi.com Similarly, reaction with N-methylpiperazine and subsequent reduction of the nitro group leads to an amine that can be further modified to create potential antimicrobial agents. mdpi.com
Formation of Multicyclic and Heterocyclic Systems
Beyond simple substitution, 2-chloro-5-nitropyridine and its isomers are valuable building blocks for constructing more complex fused heterocyclic systems, such as diazaphenothiazines and pyridinyl thiazoles.
Diazaphenothiazines, which are dipyridothiazine structures, can be synthesized using chloronitropyridine precursors. The synthesis can proceed through the reaction of a sodium aminopyridinethiolate with a chloronitropyridine. nih.govnih.govtandfonline.com For example, the synthesis of 10H-1,6-diazaphenothiazine was achieved through the reaction of 2-chloro-3-nitropyridine (B167233) with sodium 3-amino-2-pyridinethiolate. nih.gov This reaction can proceed via the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. nih.gov The parent diazaphenothiazine compounds can then be further derivatized at the thiazine (B8601807) nitrogen atom to introduce various substituents, including alkyl, aryl, and heteroaryl groups, leading to compounds with potential anticancer and immunosuppressant activities. mdpi.com
| Diazaphenothiazine Type | Precursors | Key Reaction Type |
| 1,6-Diazaphenothiazine | 2-chloro-3-nitropyridine, sodium 3-amino-2-pyridinethiolate | Smiles Rearrangement |
| 3,6-Diazaphenothiazine | 4-chloro-3-nitropyridine, sodium 3-amino-2-pyridinethiolate | Smiles Rearrangement |
The synthesis of novel thiazole (B1198619) derivatives incorporating a pyridine moiety has been explored for potential antimicrobial applications. nih.gov A general route involves the reaction of a thiourea (B124793) derivative of a pyridone with various reagents. For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea can be reacted with compounds like 2-oxo-N'-arylpropanehydrazonoyl chlorides, chloroacetone, or α-bromoketones to yield substituted 1,3-thiazole derivatives. nih.gov These synthesized pyridinyl thiazoles have been evaluated for their antimicrobial activities, with some compounds showing notable antibacterial and antifungal efficacy. nih.gov
| Starting Material | Reagent | Product Type |
| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | 2-oxo-N'-arylpropanehydrazonoyl chloride | Substituted 1,3-thiazole |
| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | Chloroacetone | 1-(2-thiazolylamino)-2-pyridone |
| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | α-bromoketones | Substituted 1,3-thiazole |
Two-Step Routes to Aza- and Diazaindoles from Related Chloroamino-N-heterocycles
A robust and efficient two-step methodology has been established for the synthesis of aza- and diazaindoles starting from chloroamino-N-heterocycles. This approach, which notably avoids the need for protecting groups, involves an initial Suzuki-Miyaura coupling reaction followed by an acid-catalyzed cyclization. While this method has been demonstrated for a range of chloroaminopyridines, its principles can be extended to 2-Chloroamino-5-nitropyridine for the synthesis of nitro-substituted azaindoles.
The first step of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the chloroamino-N-heterocycle and (2-ethoxyvinyl)borolane. This reaction effectively installs the vinyl ether moiety at the 2-position of the pyridine ring, which is a crucial precursor for the subsequent cyclization. The optimization of this coupling has shown that a catalyst system of SPhos/Pd(OAc)2 in a refluxing mixture of MeCN/H2O (3:2) with K3PO4 as the base provides excellent results for many substrates. For more challenging substrates, conditions using KOH as the base in MeCN can be employed.
The second step involves the acid-catalyzed cyclization of the resulting 2-(2-ethoxyvinyl)amino-N-heterocycle. Treatment with acetic acid at reflux promotes the intramolecular reaction to form the fused pyrrole (B145914) ring, yielding the desired aza- or diazaindole. This method has proven to be broadly applicable for the synthesis of various azaindole regioisomers.
While direct literature examples detailing the use of this compound in this specific two-step sequence are not prevalent, the successful application of related nitro-substituted aminopyridines in other palladium-catalyzed cross-coupling reactions followed by cyclization strongly supports its potential as a viable substrate. For instance, the synthesis of 5-nitro-7-azaindole has been achieved through a Sonogashira coupling of 2-amino-3-iodo-5-nitropyridine, followed by a copper-catalyzed cyclization. This demonstrates that the electron-withdrawing nitro group is compatible with such reaction sequences.
Table 1: Key Reactions in the Two-Step Synthesis of Azaindoles
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Suzuki-Miyaura Coupling | (2-ethoxyvinyl)borolane, Pd(OAc)2/SPhos, K3PO4, MeCN/H2O, reflux | 2-(2-ethoxyvinyl)amino-5-nitropyridine |
| 2 | Acid-Catalyzed Cyclization | Acetic acid, reflux | 6-Nitro-4-azaindole |
Exploration of Structure-Reactivity Relationships in Derivatives
The reactivity of this compound and its derivatives in the synthesis of aza- and diazaindoles is significantly influenced by the electronic properties of its substituents. The presence of the strongly electron-withdrawing nitro group at the 5-position and the chloroamino group at the 2-position creates a unique electronic environment within the pyridine ring.
In the context of the Suzuki-Miyaura coupling, the chlorine atom of the chloroamino group serves as the leaving group. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, generally facilitates the oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle. However, the amino group can also act as a coordinating ligand to the palladium center, which can sometimes inhibit catalysis. The choice of a suitable phosphine (B1218219) ligand, such as SPhos, is crucial to mitigate this potential inhibition and promote efficient cross-coupling.
The nitro group's influence extends to the subsequent acid-catalyzed cyclization step. Its electron-withdrawing nature can affect the nucleophilicity of the amino group and the electron density of the pyridine ring, which can, in turn, influence the rate and efficiency of the intramolecular cyclization.
Furthermore, the position of the nitro group is critical in determining the final product. With this compound as the starting material, the expected product from the two-step synthesis would be 6-nitro-4-azaindole. The reactivity of this substrate can be compared to other substituted chloroaminopyridines to understand the electronic and steric effects of different substituents on the outcome of the reaction sequence. For example, the presence of electron-donating groups on the pyridine ring might be expected to have an opposite effect on the reactivity compared to the electron-withdrawing nitro group.
Table 2: Influence of Substituents on Reactivity
| Substituent at C5 | Electronic Effect | Expected Impact on Suzuki-Miyaura Coupling | Expected Impact on Cyclization |
| -NO2 | Strongly electron-withdrawing | Facilitates oxidative addition | May decrease amino nucleophilicity |
| -H | Neutral | Baseline reactivity | Baseline reactivity |
| -OCH3 | Electron-donating | May slow down oxidative addition | May increase amino nucleophilicity |
Advanced Spectroscopic and Computational Characterization of this compound
Following a comprehensive search of scientific literature and spectroscopic databases, it has been determined that detailed experimental and computational data for the specific compound This compound is not publicly available. While the formation of this compound is mentioned as an intermediate in chemical synthesis, dedicated studies outlining its advanced spectroscopic and computational characterization could not be located. google.com
Specifically, there is a lack of published research concerning:
Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra.
Detailed vibrational mode assignments and the interpretation of characteristic frequencies.
Ultraviolet-Visible (UV-Vis) spectroscopic data for its electronic transitions.
Computational analyses, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The available literature extensively covers related but structurally distinct compounds such as 2-chloro-5-nitropyridine and 2-amino-5-nitropyridine (B18323). However, the unique N-Cl bond in this compound imparts distinct electronic and vibrational properties, making it scientifically inaccurate to extrapolate data from these analogues.
Due to the absence of specific research findings for this compound, the detailed article sections on its spectroscopic and computational characterization as requested cannot be generated at this time. Further experimental research would be required to produce the data necessary to fulfill this request.
Research is available for structurally related but distinct compounds such as 2-chloro-5-nitropyridine and 2-amino-5-nitropyridine. However, generating content based on these related molecules would not adhere to the strict instruction of focusing solely on “this compound.”
Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings for “this compound” at this time.
Advanced Spectroscopic and Computational Characterization
Quantum Chemical and Molecular Modeling Studies
Theoretical Comparison of Reactivity Parameters (e.g., comonomer behavior)bldpharm.com
The reactivity of a chemical compound is fundamentally governed by its electronic structure. Theoretical and computational chemistry provides powerful tools to elucidate these properties, offering insights into the molecule's behavior in chemical reactions. For 2-Chloro-5-nitropyridine (B43025), density functional theory (DFT) calculations have been employed to determine various global reactivity descriptors. These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
Computational studies on 2-Chloro-5-nitropyridine, utilizing the B3LYP functional with various basis sets, have determined the energies of these frontier orbitals. researchgate.net The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net Three-dimensional plots of the HOMO and LUMO orbitals show the distribution of electron density, highlighting the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net
From the HOMO and LUMO energies, several key reactivity parameters can be calculated, providing a quantitative measure of the molecule's reactivity. dergipark.org.trmdpi.com These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). A hard molecule is characterized by a large HOMO-LUMO gap, indicating high stability and low reactivity, whereas a soft molecule has a small gap and is more reactive. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons.
The molecular electrostatic potential (MEP) map further illuminates the reactive sites of 2-Chloro-5-nitropyridine. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. researchgate.net Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas, with positive potential, are prone to nucleophilic attack. researchgate.net For 2-Chloro-5-nitropyridine, the MEP map shows negative potential around the oxygen atoms of the nitro group, identifying them as sites for electrophilic interaction. researchgate.net
The following tables summarize the calculated reactivity parameters for 2-Chloro-5-nitropyridine based on computational studies.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -8.01 |
| ELUMO | -3.99 |
| Energy Gap (ΔE) | 4.02 |
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 8.01 |
| Electron Affinity (A) | 3.99 |
| Global Hardness (η) | 2.01 |
| Chemical Potential (μ) | -6.00 |
| Global Electrophilicity Index (ω) | 8.96 |
Crystallographic Investigations of Solid State Architecture
Single-Crystal X-ray Diffraction Analysis
Elucidation of Crystal Packing Motifs (e.g., Chain Formation, Layer Structures)
There is currently no available scientific literature or crystallographic data that describes the crystal packing motifs of 2-Chloroamino-5-nitropyridine. Information regarding the presence of chain formations, layer structures, or other supramolecular assemblies, which are determined by intermolecular interactions such as hydrogen bonding and van der Waals forces, has not been reported.
Polymorphism and Solid-State Conformational Studies
Similarly, a thorough review of existing research reveals no studies focused on the polymorphism or the solid-state conformation of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the specific conformation (three-dimensional arrangement) of the molecule in the solid state are critical areas of study in materials science and pharmaceutical development. At present, there are no published reports identifying or comparing different polymorphs of this compound or detailing its conformational properties in the crystalline form.
Further research and crystallographic analysis are required to determine the solid-state architecture of this compound.
Theoretical Studies of Reactivity and Selectivity Mechanisms
Computational Elucidation of Reaction Mechanisms
The investigation of reaction mechanisms for compounds like 2-Chloroamino-5-nitropyridine at a molecular level is heavily reliant on computational quantum chemistry. Methods such as Density Functional Theory (DFT) are central to these explorations. DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This process involves locating and characterizing the geometries of all stationary points, including reactants, products, and, crucially, any intermediates and transition states.
For a hypothetical reaction involving this compound, computational chemists would model the interaction with a reactant and calculate the energy changes as the reaction progresses. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that a calculated transition state connects the intended reactants and products, thus verifying the proposed mechanistic pathway. Furthermore, Natural Bond Orbital (NBO) analysis can be performed on the calculated structures to understand the electronic changes, such as bond formation and cleavage, that occur throughout the reaction.
Theoretical Frameworks for Regioselectivity and Isomer Yields
When a reaction can potentially yield multiple products (regioisomers or stereoisomers), theoretical frameworks are used to predict the most likely outcome. For this compound, which has multiple reactive sites, understanding regioselectivity is key. Computational models can provide insights into the factors governing this selectivity.
One approach involves analyzing the electronic properties of the molecule. Molecular Electrostatic Potential (MEP) maps, for instance, can visualize the electron-rich and electron-poor regions of this compound, predicting where electrophilic or nucleophilic attacks are most likely to occur. Another critical factor is steric hindrance, where the spatial arrangement of atoms can prevent a reaction at a particular site. Computational models can quantify this "electric hindrance" by calculating the energetic cost of reactants approaching different sites on the molecule.
Furthermore, by calculating the activation energies for the formation of different isomers, researchers can predict their relative yields. According to transition state theory, the reaction leading to the isomer with the lower activation energy will proceed at a faster rate and is therefore expected to be the major product under kinetic control. Dipole moments of the reactants and transition states can also play a role in solvent effects, which can be modeled using various computational solvation models to provide a more accurate prediction of isomer yields in different solvent environments.
Modeling of Reactive Intermediates and Transition States
The direct experimental observation of reactive intermediates and transition states is often challenging due to their short lifetimes. Computational modeling provides a powerful tool to characterize these fleeting species. For reactions involving this compound, various intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution, could be proposed.
Computational chemists can model the geometry, energy, and electronic structure of these proposed intermediates. The stability of these intermediates can provide crucial clues about the feasibility of a proposed reaction mechanism. Transition states, which represent the energy maxima along the reaction coordinate, are of particular interest. Locating the transition state structure is a critical step in understanding the kinetics of a reaction.
Advanced computational techniques, including quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model reactions in a more realistic environment, such as in the presence of a solvent or a catalyst. These models treat the core reacting species with a high level of quantum mechanical theory while the surrounding environment is modeled with less computationally expensive molecular mechanics methods. This approach allows for a more accurate description of the non-covalent interactions that can significantly influence the stability of intermediates and the energy of transition states.
| Property | Hypothetical Calculated Value | Computational Method |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G |
| Activation Energy (Hypothetical SNAr) | 25 kcal/mol | DFT/B3LYP/6-31G |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloroamino-5-nitropyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound typically involves sequential nitration and chlorination of aminopyridine precursors. For example, nitration of 2-aminopyridine with fuming nitric acid in concentrated sulfuric acid at 45–50°C (2–4 hours) yields 2-amino-5-nitropyridine. Subsequent chlorination using POCl₃ or SOCl₂ under reflux conditions introduces the chloro substituent. Key parameters to optimize include reaction temperature, stoichiometry of chlorinating agents, and purification via recrystallization (e.g., using water or ethanol) to achieve >95% purity .
- Critical Considerations : Monitor intermediates using TLC or HPLC to track by-product formation (e.g., over-nitrated derivatives). Adjust reaction time to minimize decomposition of thermally sensitive intermediates.
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound and its intermediates?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton signals in the δ 8.5–9.0 ppm range (nitro group deshields adjacent protons). The amino (-NH₂) proton resonance may appear as a broad singlet at δ 5.5–6.5 ppm.
- IR : Confirm nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹. Chloro (-Cl) substituents show C-Cl stretches near 700 cm⁻¹.
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., 158.54 g/mol for 2-chloro-5-nitropyridine) .
- Validation : Compare spectral data with reference compounds (e.g., 5-chloro-2-nitropyridine, CAS 52092-47-4) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the nitro and chloro groups. Key steps:
Calculate electrostatic potential maps to identify electron-deficient sites (e.g., C-2 position due to nitro group’s electron-withdrawing effect).
Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols.
Validate predictions experimentally by synthesizing derivatives (e.g., 5-nitro-2-(alkylamino)pyridines) and analyzing kinetics .
- Data Contradiction Analysis : If experimental reaction rates deviate from computational predictions, re-evaluate solvent effects or consider alternative mechanisms (e.g., radical pathways).
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Structure Refinement : Use SHELXL for small-molecule refinement. Input high-resolution XRD data (Cu-Kα, λ = 1.5418 Å) and apply restraints for disordered nitro or chloro groups.
- Validation Tools : Cross-check with CCDC databases to identify discrepancies in bond lengths/angles. For example, nitro group torsion angles in similar compounds (e.g., 2-amino-5-nitropyridine) should align within ±5° .
- Case Study : If thermal ellipsoids suggest positional disorder, conduct low-temperature crystallography (100 K) to reduce atomic vibration artifacts.
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity to prevent aerosol exposure.
- PPE : Wear nitrile gloves (≥8 mil thickness), safety goggles (ANSI Z87.1), and lab coats. Avoid latex gloves due to potential permeability .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Hazard Class D001) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the biological activity of this compound analogs?
- Experimental Design :
Library Synthesis : Prepare derivatives with variations at the amino and nitro positions (e.g., 5-nitro-2-(trifluoromethyl)pyridines).
In Vitro Assays : Screen against target enzymes (e.g., malaria PfCRT) using fluorometric assays (IC₅₀ determination).
SAR Analysis : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity .
- Contingency Planning : If cytotoxicity is observed (e.g., HeLa cells), revise substituents to reduce lipophilicity (e.g., introduce polar groups).
Q. What analytical methods are suitable for detecting trace impurities in this compound batches?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor at 254 nm for nitroaromatic impurities.
- GC-MS : Detect volatile by-products (e.g., chlorinated solvents) with a DB-5MS column (30 m × 0.25 mm).
- LOQ : Achieve ≤0.1% impurity detection via calibration with spiked standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
